molecular formula C12H20BN3O3 B1395805 N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide CAS No. 942070-94-2

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide

Cat. No. B1395805
M. Wt: 265.12 g/mol
InChI Key: JZLIBMJAXDJTTD-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide” is a chemical compound with the empirical formula C15H22BNO3 . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 275.15 . Its SMILES string is CN(C)C(=O)c1ccc(cc1)B2OC(C)(C)C(C)(C)O2 , which provides a textual representation of its molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point range of 123.0 to 127.0°C , and it is soluble in methanol .

Scientific Research Applications

Synthesis and Characterization

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide and its derivatives have been a focal point in the field of organic synthesis and characterization. The compound is used as a raw substitute material in the synthesis of various compounds due to its structural uniqueness. Studies have confirmed the structure of these compounds using techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction, ensuring detailed characterization (Liao et al., 2022; Kong et al., 2016; Yang et al., 2021a; Yang et al., 2021b).

Crystallographic and Conformational Analysis

The crystallographic and conformational analysis of these compounds offers insights into their molecular structures. Density Functional Theory (DFT) is often used to calculate the molecular structure, and the results align with X-ray diffraction values, offering a robust method for understanding the molecular characteristics and conformations of these compounds (Yang et al., 2021a; Yang et al., 2021b).

Intermediate in Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of many biologically active compounds, exemplified by its use in the synthesis of crizotinib, highlighting its role in pharmaceutical development (Kong et al., 2016).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Studies also delve into the molecular electrostatic potential and frontier molecular orbitals of these compounds, revealing their molecular structure characteristics and conformations. This advanced analysis contributes to a deeper understanding of the compounds' properties and potential applications in various scientific fields (Yang et al., 2021a; Yang et al., 2021b).

Safety And Hazards

This compound is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, seek medical advice or attention .

properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-14-16(8-9)10(17)15(5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLIBMJAXDJTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700359
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide

CAS RN

942070-94-2
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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